alpha-Gliadin (43-49)

Opioid receptor pharmacology Lymphocyte biology Radioligand binding assay

alpha-Gliadin (43-49), also designated Gliadorphin-7 or Gluteomorphin (sequence: Tyr-Pro-Gln-Pro-Gln-Pro-Phe; YPQPQPF), is a synthetic heptapeptide encompassing residues 43 through 49 of the A-gliadin fraction of wheat gluten. With a molecular formula of C₄₃H₅₇N₉O₁₁ and a monoisotopic mass of 875.97 Da, this peptide is classified as a food-derived opioid peptide (exorphin) within the gliadin fragment family.

Molecular Formula C43H57N9O11
Molecular Weight 876 g/mol
CAS No. 107936-65-2
Cat. No. B1665717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Gliadin (43-49)
CAS107936-65-2
Synonymsalpha-gliadin (43-49)
gliadophorin (43-49)
Tyr-Pro-Gln-Pro-Gln-Pro-Phe
Molecular FormulaC43H57N9O11
Molecular Weight876 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyQGFISQMZJLWFEE-NXBWRCJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

alpha-Gliadin (43-49) CAS 107936-65-2: Peptide Identity, Sequence, and Core Pharmacological Profile for Research Procurement


alpha-Gliadin (43-49), also designated Gliadorphin-7 or Gluteomorphin (sequence: Tyr-Pro-Gln-Pro-Gln-Pro-Phe; YPQPQPF), is a synthetic heptapeptide encompassing residues 43 through 49 of the A-gliadin fraction of wheat gluten [1]. With a molecular formula of C₄₃H₅₇N₉O₁₁ and a monoisotopic mass of 875.97 Da, this peptide is classified as a food-derived opioid peptide (exorphin) within the gliadin fragment family [2]. It is distinct from other alpha-gliadin fragments in that its primary characterized biological activity is mediated through high-affinity binding to a novel class of cell-surface opioid-like receptors on human lymphocytes, rather than through HLA-mediated adaptive immunity or innate immune activation pathways [3].

Why alpha-Gliadin (43-49) Cannot Be Substituted by Closely Related Gliadin Peptide Fragments in Research Applications


Individual alpha-gliadin peptide fragments engage fundamentally divergent receptor systems and signaling pathways in human cells. The 43-49 fragment (YPQPQPF) binds with high affinity (KD ~20 nM) to a naloxone-sensitive, opioid-like receptor on peripheral blood lymphocytes and inhibits leukocyte migration and lymphokine production [1]. In contrast, the 31-43 fragment (LGQQQPFPPQQPY) activates innate immunity via IL-15 upregulation, COX-2 induction, and p38 MAP kinase signaling in CD3⁻ intestinal cells [2], while the 56-68 fragment (LQLQPFPQPQLPY) functions as an HLA-DQ2-restricted, tissue transglutaminase-deamidated adaptive T cell epitope [3]. Even the minimally truncated 43-47 pentapeptide (Tyr-Pro-Gln-Pro-Gln) was directly shown to produce distinct leukocyte migration inhibition responses compared to the 43-49 heptapeptide in celiac disease patients [1]. Consequently, procurement of the specific 43-49 sequence is mandatory for experimental systems designed to interrogate the gliadin-opioid receptor axis, and substitution by any other gliadin fragment will produce mechanistically non-equivalent results.

alpha-Gliadin (43-49) Procurement Evidence Guide: Quantitative Differentiation Data Against Closest Analogs and In-Class Peptides


High-Affinity Lymphocyte Surface Receptor Binding: KD = 20 nM with ~20,000–25,000 Receptors Per Cell

alpha-Gliadin (43-49) binds to a specific, saturable, high-affinity receptor population on human peripheral blood lymphocytes with a dissociation constant (KD) of 20 nM, and approximately 20,000–25,000 binding sites are expressed per cell, as demonstrated by [¹²⁵I]-labeled peptide saturation binding experiments [1]. This binding is inhibited by naloxone and an enkephalin analog, confirming a functional opioid-receptor-like interaction. By contrast, the alpha-gliadin fragments 31-43 and 56-68 do not exhibit this opioid receptor binding profile; the 31-43 peptide acts through innate immune pathways (IL-15/COX-2/p38 MAPK), and the 56-68 peptide requires HLA-DQ2-mediated presentation to T cells [2][3]. Among the gliadin peptide class, the 43-49 fragment is uniquely characterized by this high-affinity, naloxone-reversible lymphocyte receptor interaction.

Opioid receptor pharmacology Lymphocyte biology Radioligand binding assay

Direct Head-to-Head Leukocyte Migration Inhibition: alpha-Gliadin (43-49) vs (43-47) in Celiac Disease Patients

In a direct head-to-head study, both alpha-gliadin (43-49) (YPQPQPF) and the shorter alpha-gliadin (43-47) (YPQPQ) were tested for their ability to inhibit leukocyte migration in peripheral blood samples from 47 celiac disease patients [1]. In the 19 patients who were on a normal (gluten-containing) diet, both peptides inhibited leukocyte migration, and naloxone blocked this inhibitory effect. However, in the 28 patients (24 of whom were on a strict gluten-free diet), leukocyte migration was not affected by either peptide. Critically, the study concluded that alpha-gliadin (43-49) — and not the shorter 43-47 fragment — is the sequence most closely related to the active gliadin fragment responsible for the opioid-receptor-mediated effect [1]. This identifies the full heptapeptide as the minimal functional unit for this biological activity.

Celiac disease Leukocyte migration inhibition assay Opioid receptor subclass identification

Differential Binding to B-Lymphocytes vs T-Lymphocytes: Cell-Type Selectivity Within the Immune System

Using [¹²⁵I]-labeled alpha-gliadin (43-49), Payan et al. demonstrated that B-lymphocytes specifically bind a greater amount of the radiolabeled peptide than T-lymphocytes, establishing a cell-type selectivity pattern within the lymphocyte population [1]. This differential binding provides a cell-type-resolved framework for the compound's immunomodulatory activity profile. This property is not replicated by other characterized gliadin peptides such as 31-43 or 56-68, whose cellular targets are predominantly intestinal epithelial cells (enterocytes) and HLA-DQ2-expressing antigen-presenting cells, respectively [2][3].

B-lymphocyte receptor T-lymphocyte comparison Cell-type specific pharmacology

Naloxone-Reversible Activity at a Novel Opioid Receptor Subclass Distinct from Classical μ, δ, and κ Receptors

Gráf et al. established that alpha-gliadin (43-49) interacts with lymphocyte receptors that are 'similar to but not identical with the known opiate receptors' [1]. This conclusion was supported by: (a) naloxone blockade of both leukocyte migration inhibition and [¹²⁵I]-43-49 binding; (b) competition by enkephalin analogs; yet (c) pharmacological properties diverging from classical μ/δ/κ opioid receptor profiles [1][2]. In a separate Lancet study, naloxone antagonized the effect of alpha-gliadin on leukocyte migration in all responsive celiac patients (24 patients tested), confirming opioid-receptor mediation [3]. By contrast, the 31-43 peptide's innate immune effects (IL-15, COX-2 induction) are not naloxone-reversible, and 56-68 peptide activity is HLA-DQ2-restricted and mechanistically unrelated to opioid receptor signaling [4][5].

Novel opioid receptor Naloxone antagonism Exorphin pharmacology

Structural Determinants of Lymphocyte Binding: N-Terminal Tyrosine and 3₁₀ Helix Propensity Are Essential — Fragments Lacking These Features Show Reduced or Absent Binding

Hollósi et al. synthesized a series of alpha-gliadin fragments structurally related to alpha-gliadin (43-49) and measured their ability to compete with [¹²⁵I]-alpha-gliadin (43-49) for binding to human peripheral blood lymphocytes, alongside circular dichroism (CD) conformational analysis in trifluoroethanol and aqueous solution [1]. A striking correlation emerged between binding activity and two structural features: (i) the presence of an N-terminal tyrosine residue, and (ii) the tendency to adopt a periodic, 3₁₀ helix-like secondary structure. Fragments lacking N-terminal Tyr or deficient in 3₁₀ helix propensity exhibited reduced competitive binding [1]. The comparator peptides 31-43 and 56-68, which lack this specific conformational motif, do not compete for the 43-49 binding site, reinforcing the unique pharmacophoric requirements of the lymphocyte opioid receptor [2].

Peptide structure-activity relationship Circular dichroism spectroscopy Gliadin fragment SAR

Optimal Research and Procurement Application Scenarios for alpha-Gliadin (43-49) Based on Quantitative Differentiation Evidence


Gluten-Derived Opioid Receptor (Exorphin) Pharmacology and Novel Opioid Subtype Characterization

alpha-Gliadin (43-49) is the only gliadin peptide with a defined high-affinity binding site (KD = 20 nM) on human lymphocytes that exhibits naloxone-reversible pharmacology at a receptor 'similar to but not identical with the known opiate receptors' [1]. This makes it the reagent of choice for radioligand binding assays, competition studies, and functional cAMP/calcium signaling assays aimed at characterizing this novel opioid receptor subclass. The B-lymphocyte-preferential binding pattern further enables cell-type-specific pharmacological interrogation [2].

Celiac Disease Leukocyte Migration and Lymphokine Inhibition Mechanistic Studies

The direct head-to-head evidence from Gráf et al. demonstrates that alpha-gliadin (43-49) inhibits leukocyte migration in celiac disease patients on a normal diet, with naloxone reversibility in 100% of responsive cases [1]. This peptide is therefore the validated reagent for leukocyte migration inhibition assays and lymphokine production studies in celiac disease research. The established responder vs non-responder stratification (19/47 patients on normal diet respond) provides a clear experimental enrollment or sample selection framework [1].

Peptide Structure-Activity Relationship (SAR) and Conformational Determinants of Lymphocyte Receptor Binding

The Hollósi et al. study established that N-terminal tyrosine and 3₁₀ helix propensity are necessary structural determinants for lymphocyte binding [1]. alpha-Gliadin (43-49) serves as the reference full-activity ligand for competitive binding SAR studies. Researchers designing alanine-scanning, N-terminal truncation, or backbone-modified peptide libraries should use the 43-49 heptapeptide as the positive control and benchmark for binding affinity, as its KD (20 nM) and receptor density (~20,000–25,000 sites/cell) are quantitatively established [2].

Comparative Gliadin Fragment Pathway Dissection — Opioid vs Innate vs Adaptive Immune Axes

For studies requiring parallel interrogation of the three mechanistically distinct gliadin-response pathways, alpha-gliadin (43-49) is the only fragment that selectively engages the opioid receptor axis. In such comparative experimental designs, 31-43 serves as the innate immune probe (IL-15/COX-2/p38 MAPK), 56-68 as the adaptive HLA-DQ2-restricted probe, and 43-49 as the opioid receptor probe [1][2]. Using any other gliadin fragment to probe the opioid axis will produce a false-negative readout, as demonstrated by the lack of naloxone sensitivity and absence of lymphocyte opioid receptor binding for the 31-43 and 56-68 peptides [1][2].

Quote Request

Request a Quote for alpha-Gliadin (43-49)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.